molecular formula C9H14N2O3 B010838 Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate CAS No. 105513-58-4

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate

Cat. No. B010838
CAS RN: 105513-58-4
M. Wt: 198.22 g/mol
InChI Key: YJRZASLTYHDITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate, also known as EEMC, is a chemical compound with potential applications in scientific research. This compound belongs to the oxazole family and has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. In

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves the selective inhibition of the hERG potassium channel. This leads to a prolongation of the cardiac action potential, which can result in arrhythmias. This compound achieves this by binding to a specific site on the channel and preventing the movement of potassium ions through the channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of the hERG potassium channel. This can result in a prolongation of the cardiac action potential, which can lead to arrhythmias. This compound has also been shown to have an effect on the central nervous system, where it can modulate the activity of certain neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate in lab experiments is its specificity for the hERG potassium channel. This makes it a valuable tool for the study of cardiac arrhythmias. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have a cytotoxic effect on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate. One area of research is the development of analogs of this compound with improved specificity and reduced toxicity. Another area of research is the study of the effects of this compound on other ion channels and neurotransmitter receptors. Finally, the potential therapeutic applications of this compound for the treatment of cardiac arrhythmias and other diseases should be explored further.

Synthesis Methods

The synthesis of Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate involves a multi-step process that starts with the protection of the carboxylic acid group of 2-methyloxazole-4-carboxylic acid. This is followed by the reaction of the protected acid with ethylamine to form the corresponding amide. The amide is then deprotected and reacted with ethyl chloroformate to yield the final product, this compound.

Scientific Research Applications

Ethyl 5-(ethylamino)-2-methyloxazole-4-carboxylate has been found to possess interesting biological properties that make it a valuable tool in the study of various biological processes. One of the main applications of this compound is in the study of ion channels. This compound has been shown to selectively inhibit the hERG potassium channel, which is involved in the repolarization of cardiac action potentials. This makes this compound a potential candidate for the treatment of cardiac arrhythmias.

properties

CAS RN

105513-58-4

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-(ethylamino)-2-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-10-8-7(9(12)13-5-2)11-6(3)14-8/h10H,4-5H2,1-3H3

InChI Key

YJRZASLTYHDITH-UHFFFAOYSA-N

SMILES

CCNC1=C(N=C(O1)C)C(=O)OCC

Canonical SMILES

CCNC1=C(N=C(O1)C)C(=O)OCC

synonyms

4-Oxazolecarboxylicacid,5-(ethylamino)-2-methyl-,ethylester(9CI)

Origin of Product

United States

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